molecular formula C12H17N3O3S B2805818 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1396717-68-2

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2805818
M. Wt: 283.35
InChI Key: KHOXNLAAZPPZEK-UHFFFAOYSA-N
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Description

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C12H17N3O3S and its molecular weight is 283.35. The purity is usually 95%.
BenchChem offers high-quality (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Transformations and Synthesis of β-lactams

Compounds with azaspiro structures have been studied for their unique photochemical properties. A study by Marubayashi et al. (1992) described a novel photochemical transformation of a related compound that resulted in the production of four β-lactam compounds. This indicates the potential utility of azaspiro compounds in synthesizing new lactam-based molecules, which are crucial frameworks in many pharmaceutical drugs (Marubayashi et al., 1992).

Anticoronavirus and Antitumoral Activity

Research by Jilloju et al. (2021) explored derivatives of thiadiazole for their in vitro anticoronavirus and antitumoral activities. The study shows that structural variations on the thiadiazole moiety can influence biological properties, leading to compounds with potential antiviral and antitumoral activities. This suggests that modifications of the thiadiazole group in the queried compound could yield valuable therapeutic agents (Jilloju et al., 2021).

Spirocyclic and Heterocyclic Synthesis

Gurry et al. (2015) described the synthesis of a spirocyclic oxetane-fused benzimidazole, highlighting the versatility of spirocyclic structures in creating complex heterocyclic compounds. This research underlines the potential of spirocyclic compounds, similar to the core structure of the queried molecule, in generating diverse and biologically active molecules (Gurry et al., 2015).

Molecular Aggregation and Spectroscopic Studies

A study on molecular aggregation effects by Matwijczuk et al. (2016) investigated compounds with thiadiazolyl benzene diol structures. Spectroscopic analysis revealed the impact of concentration and solvent on molecular aggregation, which is critical for understanding the physical chemistry of complex molecules and their interactions. This research suggests potential applications in material science and photophysics (Matwijczuk et al., 2016).

Antipsychotic Activity

Research on novel central nervous system depressants by Butler et al. (1984) indicated that compounds with pyrazolyl arylmethanones demonstrate central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. This points to the possible use of compounds with similar functional groups in developing new treatments for neurological disorders (Butler et al., 1984).

properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-8-9(19-14-13-8)10(16)15-4-12(5-15)6-17-11(2,3)18-7-12/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOXNLAAZPPZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

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